molecular formula C9H18O B2669449 2-(2-Methylcyclopentyl)propan-1-ol CAS No. 2248272-05-9

2-(2-Methylcyclopentyl)propan-1-ol

Cat. No.: B2669449
CAS No.: 2248272-05-9
M. Wt: 142.242
InChI Key: VXLSAJQIPFXBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylcyclopentyl)propan-1-ol is a branched primary alcohol characterized by a cyclopentane ring substituted with a methyl group at the 2-position and a propan-1-ol chain attached to the same carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased hydrophobicity from the cyclopentyl moiety.

Properties

IUPAC Name

2-(2-methylcyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-4-3-5-9(7)8(2)6-10/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLSAJQIPFXBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopentyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(2-Methylcyclopentyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Methylcyclopentyl)propan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-Methylcyclopentyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields 2-(2-Methylcyclopentyl)propan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(2-Methylcyclopentyl)propyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products Formed

    Oxidation: 2-(2-Methylcyclopentyl)propan-1-one.

    Reduction: 2-(2-Methylcyclopentyl)propan-1-ol.

    Substitution: 2-(2-Methylcyclopentyl)propyl chloride.

Scientific Research Applications

2-(2-Methylcyclopentyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclopentyl ring can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-(2-Methylcyclopentyl)propan-1-ol and related compounds:

Compound Name Core Structure Functional Groups Key Substituents Notable Properties
2-(2-Methylcyclopentyl)propan-1-ol Cyclopentane Primary alcohol (-OH) 2-Methyl, propan-1-ol chain Moderate polarity, hydrophobic
2-Methylcyclopentyl isopropylphosphonofluoridate Cyclopentane Phosphonofluoridate (-OPO(F)(O-iPr)) 2-Methyl, isopropylphosphonofluoridate High toxicity (Schedule 1A01), reactive
Carvyl propionate Cyclohexene Ester (-OCOPr) 2-Methyl, propenyl, propionate Fragrance applications, low hazard
2-Methylpropan-1-ol (Isobutyl alcohol) Linear alkane Primary alcohol (-OH) Branched methyl groups Solvent, low molecular weight
2-(2-Hydroxy-2-phenylethyl)-1-methylcyclopropan-1-ol Cyclopropane Two hydroxyls (-OH) Phenylethyl, methyl High ring strain, bioactive
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol Cyclopentene Primary alcohol (-OH) 2-Methyl, propenyl Conjugated double bond, reactive

Key Research Findings

Ring Strain and Bioactivity :

  • Cyclopropane derivatives () exhibit significant ring strain, enhancing their reactivity and enabling interactions with biological targets. This property is exploited in medicinal chemistry for drug design .
  • The cyclopentene analog () contains a conjugated double bond, which may facilitate electrophilic addition reactions, unlike the saturated cyclopentane core of the target compound .

Solubility and Applications :

  • Simple alcohols like 2-methylpropan-1-ol () are highly polar and water-miscible, making them effective solvents. The cyclopentyl group in 2-(2-Methylcyclopentyl)propan-1-ol likely reduces water solubility but enhances lipid compatibility, suggesting niche industrial or synthetic uses .

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